Zinc, bis(hexamethyldisilylamide)

Description

BenchChem offers high-quality Zinc, bis(hexamethyldisilylamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc, bis(hexamethyldisilylamide) including the price, delivery time, and more detailed information at info@benchchem.com.

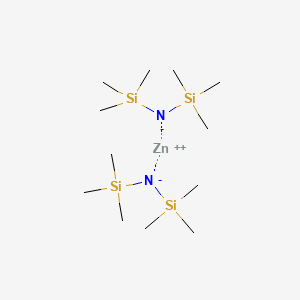

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;bis(trimethylsilyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H18NSi2.Zn/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCUYQBZUVUONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36N2Si4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3999-27-7, 14760-26-0 | |

| Record name | Zinc, bis(hexamethyldisilylamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003999277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc bis[bis(trimethylsilyl)amide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of Zinc Bis(hexamethyldisilylamide) from Zinc Chloride

Executive Summary

Zinc bis(hexamethyldisilylamide) , denoted as Zn(HMDS)₂ or Zn[N(SiMe₃)₂]₂ , is a critical organometallic precursor used extensively in Atomic Layer Deposition (ALD) for zinc oxide films and as a non-protic base in organic synthesis. Its monomeric nature in the gas phase and high volatility make it superior to alkylzinc reagents for specific applications.

This guide details the synthesis of Zn(HMDS)₂ via salt metathesis using Zinc Chloride (ZnCl₂) and Lithium Hexamethyldisilylamide (LiHMDS) . The protocol emphasizes the critical removal of moisture from hygroscopic ZnCl₂ and the specific solvent-switching strategy required to isolate the product from lithium chloride byproducts.

Part 1: Chemical Foundation & Mechanism

The synthesis relies on a salt metathesis reaction. The driving force is the formation of the stable alkali metal salt (LiCl) and the steric bulk of the HMDS ligands which prevents the formation of higher-order "ate" complexes when stoichiometry is controlled.

Reaction Equation:

Key Physicochemical Properties

| Property | Value | Relevance |

| Molecular Weight | 386.08 g/mol | Stoichiometric calculations |

| Physical State | Liquid / Low-melting Solid | MP is ~12.5°C; often supercooled liquid at RT. |

| Boiling Point | ~82°C @ 0.5 mmHg | Purification via vacuum distillation. |

| Solubility | Pentane, Hexane, Toluene, THF | Soluble in non-polar solvents; LiCl is not. |

| Stability | Hydrolytically Unstable | Reacts violently with moisture to release NH₃. |

Part 2: Critical Precursor Preparation (The Failure Point)

Expert Insight: The most common cause of failure in this synthesis is the use of "dry" commercial ZnCl₂ that actually contains trace hydrates (

Protocol: Chemical Dehydration of ZnCl₂

For high-purity electronic precursors (ALD grade).

-

Reflux: Place commercial ZnCl₂ (20 g) in a round-bottom flask. Add excess Thionyl Chloride (SOCl₂) (approx. 40 mL).

-

Reaction: Reflux under

for 2–3 hours. The -

Removal: Distill off excess

under atmospheric pressure. -

Drying: Apply high vacuum (0.1 mmHg) while heating the flask to 150°C to remove trace adsorbed acid. The resulting solid is fused, anhydrous ZnCl₂.

-

Storage: Transfer immediately to a glovebox or store under positive Argon pressure.

Part 3: Step-by-Step Synthesis Protocol

Safety: Perform all operations using standard Schlenk line techniques or in a glovebox. LiHMDS and Zn(HMDS)₂ are moisture-sensitive.

Reaction Setup

-

Equipment: 500 mL 2-neck Schlenk flask, addition funnel, magnetic stir bar, Schlenk frit (medium porosity).

-

Reagents:

-

Anhydrous ZnCl₂: 13.63 g (100 mmol)

-

LiHMDS (1.0 M in THF): 200 mL (200 mmol) [Note: Commercial solution or freshly prepared]

-

Solvents: Anhydrous THF (100 mL), Anhydrous Pentane (200 mL).

-

The Metathesis (THF Phase)

-

Solubilization: In the Schlenk flask under Argon, dissolve 13.63 g of anhydrous ZnCl₂ in 100 mL of dry THF. Cool the solution to 0°C using an ice bath.

-

Why: ZnCl₂ dissolution is exothermic.

-

-

Addition: Charge the addition funnel with 200 mL of 1.0 M LiHMDS in THF. Add dropwise to the ZnCl₂ solution over 45 minutes.

-

Observation: The solution may turn slightly cloudy, but LiCl is partially soluble in THF, so no massive precipitation occurs yet.

-

-

Completion: Allow the mixture to warm to room temperature and stir for 12 hours.

The Solvent Switch (Critical Separation Step)

Expertise: You cannot filter LiCl effectively from THF. You must switch to a non-polar solvent where Zn(HMDS)₂ is soluble but LiCl is completely insoluble.

-

Evaporation: Remove all THF under reduced pressure (vacuum) until a dry, white/off-white solid residue remains.

-

Extraction: Add 200 mL of anhydrous Pentane to the residue. Vigorously stir/sonicate for 30 minutes.

-

Mechanism:[1] Zn(HMDS)₂ dissolves into the pentane; LiCl remains as a suspended solid.

-

-

Filtration: Filter the suspension through a dried Schlenk frit (under Argon) into a clean, pre-weighed receiving flask. Wash the filter cake with 2 x 20 mL pentane.

-

Result: The filtrate is a clear, colorless liquid containing the product. The filter cake is LiCl waste.

-

Purification (Vacuum Distillation)

-

Concentration: Remove the pentane from the filtrate under reduced pressure (0°C to RT). A crude oil remains.[2]

-

Distillation: Set up a short-path vacuum distillation apparatus.

-

Collection: Distill the product.

-

Conditions: ~80–84°C at 0.5 mmHg.

-

Product: Collect the colorless liquid fraction. Upon cooling to <10°C, it may solidify (mp ~12.5°C).

-

Part 4: Visualization & Logic

Workflow Diagram

The following diagram illustrates the synthesis pipeline, emphasizing the solvent switch.

Caption: Operational workflow for Zn(HMDS)₂ synthesis highlighting the critical solvent switch from THF to Pentane.

Troubleshooting Logic

Common failure modes and their resolutions.

Caption: Decision tree for troubleshooting purity and yield issues during synthesis.

Part 5: Characterization & Safety

Characterization Data[5][6][7][8][9][10][11][12][13][14]

-

¹H NMR (

): Single singlet peak at -

Melting Point: 12–14°C.

-

Appearance: Clear, colorless liquid (may freeze in refrigerator).

Safety Profile

-

Hydrolysis: Reacts with air moisture to produce Hexamethyldisilazane (HMDS) and Ammonia (

). -

Flammability: Highly flammable solvent residues (Pentane).

-

Toxicity: Zinc compounds are generally toxic to aquatic life; HMDS is an irritant.

References

-

Wannagat, U. (1961). Silylamides of Zinc, Cadmium, and Mercury. Inorganic Chemistry. (See Inorg. Chem. 2000, 39, 25, 5648–5654 for modern characterization of the series).

-

Schumann, H., et al. (2000). Synthesis and characterization of a series of zinc bis[(alkyl)(trimethylsilyl)amide] compounds. Inorganic Chemistry, 39(25), 5648-5654. [Link]

-

NIST Chemistry WebBook. (2023). Zinc chloride and Hexamethyldisilazane Properties. [Link]

-

Organic Syntheses. (2004). General procedures for handling air-sensitive organometallics. [Link]

Sources

Foreword: The Analytical Imperative for a Workhorse Reagent

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Zinc, bis(hexamethyldisilylamide)

Zinc, bis(hexamethyldisilylamide), often abbreviated as Zn[N(TMS)₂]₂, is a formidable non-nucleophilic base and a versatile precursor in organometallic synthesis and catalysis.[1] Its utility stems from its high steric hindrance and solubility in nonpolar organic solvents. However, its efficacy is intrinsically linked to its purity and structural integrity. As a compound that is highly sensitive to air and moisture, rigorous analytical verification is not merely a procedural formality but a cornerstone of reliable and reproducible research.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the principal technique for the routine characterization of this compound.[2][3] This guide provides an in-depth exploration of the ¹H and ¹³C NMR analysis of Zn[N(TMS)₂]₂, moving beyond a simple recitation of spectral data to explain the causality behind the experimental design and the logic of spectral interpretation. It is intended for researchers and professionals who handle organometallic reagents and require a robust analytical framework to ensure their quality.

Molecular Structure and its Spectroscopic Implications

The structure of Zinc, bis(hexamethyldisilylamide) (CAS: 14760-26-0) features a central zinc atom coordinated to the nitrogen atoms of two bulky bis(hexamethyldisilylamide) ligands.[4][5][6] At room temperature in solution, the molecule exhibits high symmetry. The two –N(Si(CH₃)₃)₂ ligands are chemically equivalent. Within each ligand, the two trimethylsilyl (–Si(CH₃)₃) groups are also equivalent due to rapid rotation around the N-Si bonds. Consequently, all thirty-six methyl protons and all twelve methyl carbons are, on the NMR timescale, magnetically equivalent. This high degree of symmetry is the primary determinant of the simplicity of its NMR spectra, as we will explore.

A critical property of this compound is its extreme sensitivity to hydrolysis. Exposure to atmospheric moisture will lead to the formation of hexamethyldisilazane (HN(TMS)₂) and zinc oxides or hydroxides, compromising its reactivity. This necessitates specialized handling and sample preparation techniques to acquire meaningful analytical data.[7][8]

The Protocol: A Self-Validating System for Air-Sensitive NMR

The validity of an NMR spectrum for an air-sensitive compound is contingent entirely on the integrity of the sample preparation. The following protocol is designed as a self-validating system; adherence to it minimizes the risk of sample degradation, ensuring that the resulting spectrum is a true representation of the analyte.

Experimental Protocol: Sample Preparation using Schlenk Line Technique

This procedure ensures the sample remains under an inert atmosphere throughout the preparation process.

Prerequisites:

-

A J-Young NMR tube, oven-dried and cooled under vacuum.

-

A Schlenk line with a supply of high-purity inert gas (Argon or Nitrogen).

-

Anhydrous, degassed deuterated solvent (e.g., Benzene-d₆, Toluene-d₈). Solvents should be stored over molecular sieves.[7]

-

Gas-tight syringes.

Step-by-Step Methodology:

-

Inert Atmosphere Introduction: Attach the J-Young NMR tube to the Schlenk line via a suitable adapter. Evacuate the tube by applying a vacuum and then refill it with inert gas. Repeat this vacuum/backfill cycle at least three times to thoroughly remove atmospheric gases.[8]

-

Analyte Transfer: In a glovebox or under a positive flow of inert gas, weigh approximately 10-20 mg of Zinc, bis(hexamethyldisilylamide) directly into the J-Young tube.

-

Solvent Addition: Using a gas-tight syringe, carefully draw ~0.6-0.7 mL of the anhydrous deuterated solvent. Purge the syringe needle with inert gas before piercing the septum of the solvent container. Transfer the solvent into the J-Young tube containing the analyte.

-

Sealing and Homogenization: Securely close the Teflon valve of the J-Young tube while it is still under a positive pressure of inert gas. Gently agitate the tube to ensure the sample is completely dissolved. A clear, homogeneous solution without any particulate matter is essential for high-resolution spectra.[9][10]

-

Final Check: Before introducing the sample into the spectrometer, wipe the outside of the tube clean. The sealed J-Young tube can now be safely transported to the NMR spectrometer.

Caption: Workflow for preparing air-sensitive NMR samples.

¹H and ¹³C NMR Spectral Interpretation

The ¹H NMR Spectrum: A Signature of Symmetry

Expected Spectrum: A single, sharp resonance.

-

Causality: As discussed, the high molecular symmetry renders all 36 protons of the four trimethylsilyl groups chemically and magnetically equivalent. The rapid rotation around the Si-N and Zn-N bonds on the NMR timescale ensures that any potential conformational isomers are averaged into a single observed environment.[11]

-

Chemical Shift: The protons on the trimethylsilyl groups are highly shielded. Their resonance is expected to appear in the upfield region of the spectrum, typically between δ 0.3 and 0.5 ppm . The exact position can be influenced by the choice of deuterated solvent. For instance, in Benzene-d₆, the ¹H NMR spectrum of the related sodium salt, NaHMDS, shows a peak at δ 0.160 ppm.[12]

The ¹³C{¹H} NMR Spectrum: Confirming the Carbon Skeleton

Expected Spectrum: A single resonance in the proton-decoupled spectrum.

-

Causality: The same principle of molecular symmetry applies to the carbon atoms. All twelve methyl carbons are equivalent and therefore resonate at the same frequency, producing a single peak.

-

Chemical Shift: The methyl carbons are also in a shielded electronic environment. Their resonance is anticipated in the aliphatic region of the spectrum, typically between δ 5.0 and 8.0 ppm . For comparison, the methyl carbons in NaHMDS appear at δ 7.28 ppm in Toluene-d₈.[12]

Summary of Expected NMR Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | 0.3 - 0.5 | Singlet (s) | 36H | -Si(CH ₃)₃ |

| ¹³C | 5.0 - 8.0 | Singlet (s) | 12C | -Si(C H₃)₃ |

Probing Molecular Dynamics: The Role of Variable-Temperature NMR

While the room temperature spectra are simple, they may mask underlying dynamic processes.[13] Organometallic compounds with bulky ligands can sometimes exhibit restricted bond rotation at lower temperatures, a phenomenon known as fluxionality.[11][14]

Hypothesis: If the rotation around the Zn-N bonds were to become slow on the NMR timescale at reduced temperatures, the two –N(TMS)₂ ligands could become inequivalent, or the two –Si(CH₃)₃ groups within a single ligand could become inequivalent.

Experimental Validation (Dynamic NMR): A variable-temperature (VT) NMR experiment is the definitive method to investigate such behavior.[15]

-

Acquire a standard ¹H NMR spectrum at room temperature (~298 K). A single sharp peak is expected.

-

Gradually lower the temperature of the NMR probe in decrements of 10-20 K.

-

Acquire a spectrum at each new temperature, observing any changes in the peak shape.

Possible Observations and Interpretations:

-

No Change: If the singlet remains a sharp singlet even at very low temperatures (e.g., down to 183 K or -90 °C), it indicates that any rotational barriers are very low and the exchange rate remains fast on the NMR timescale.

-

Peak Broadening and Coalescence: If a dynamic process is present, the singlet will first broaden as the temperature is lowered. At a specific temperature, known as the coalescence temperature, the peak will reach its maximum width. Below this temperature, the single peak may resolve into two or more distinct signals, representing the "frozen" or slow-exchange limit where the inequivalent methyl groups are observed separately.[14]

Caption: Temperature effects on NMR signals in a fluxional system.

Conclusion: An Integrated Approach to Quality Assurance

The ¹H and ¹³C NMR spectra of Zinc, bis(hexamethyldisilylamide) are characteristically simple, each displaying a single sharp singlet that confirms the high symmetry of the molecule in solution. This simplicity makes NMR an exceptionally powerful tool for rapid purity assessment. The absence of additional peaks, particularly those corresponding to hexamethyldisilazane (¹H δ ~0.08 ppm for the Si-CH₃ and a broad NH peak), is a direct indicator of sample integrity.

However, a complete analytical understanding requires acknowledging the potential for underlying molecular dynamics. By coupling routine room-temperature analysis with the judicious use of variable-temperature NMR, researchers can not only verify the purity of this critical reagent but also gain deeper insights into its structural behavior in solution. This rigorous, multi-faceted approach underpins the principles of scientific integrity and ensures the reliability of experimental outcomes.

References

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Perras, F. A., et al. (2018). 99Ru Solid-State NMR Spectroscopy of Organometallic Compounds: Linking NMR Parameters with Metal-Ligand Bonding. PMC.

- Borys, A. (n.d.). Preparing NMR Samples on a Schlenk Line. University of Glasgow.

- Kalganov, D., & Bagryanskaya, E. (2019). Mechanisms and Beyond: Elucidation of Fluxional Dynamics by Exchange NMR Spectroscopy. PubMed.

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.

- Bruker. (n.d.). Organometallic Chemistry.

- Borys, A. (2024). 6: NMR Preparation. Chemistry LibreTexts.

- Wikipedia. (n.d.). Fluxional molecule.

- Zanetti, N. (n.d.). NMR in Organometallic Chemistry.

- Elsevier. (n.d.). 99Ru NMR Spectroscopy of Organometallic and Coordination Complexes of Ruthenium(II). ACS Publications.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- LibreTexts. (2023). 23.1C: Characterization of Organometallic Complexes.

- Slideshare. (n.d.). Dynamic NMR.

- Interactive Learning Paradigms, Incorporated. (n.d.). Organometallic HyperTextBook: Fluxionality.

- Tewari, G. (2020). Fluxional Organometallic Compounds, Part 1, Introduction, Dynamic NMR. YouTube.

- Wiley. (n.d.). Hexamethyldisilazane - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- Collum, D. B., et al. (n.d.). Sodium Hexamethyldisilazide: Using 15N–29Si Scalar Coupling to Determine Aggregation and Solvation States. PMC.

- Alfa Chemistry. (n.d.). CAS 14760-26-0 Zinc Bis[Bis(trimethylsilyl)Amide].

- The Royal Society of Chemistry. (2014). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.

- Santa Cruz Biotechnology. (n.d.). Zinc bis[bis(trimethylsilyl)amide].

- Hartwig, J. F., & Lee, D.-Y. (n.d.). Zinc Trimethylsilylamide as a Mild Ammonia Equivalent and Base for the Amination of Aryl Halides and Triflates. Yale University.

- ChemicalBook. (n.d.). Hexamethyldisilazane(999-97-3) 1H NMR spectrum.

- University of Regensburg. (n.d.). Chemical shifts.

- PubChem. (n.d.). Zinc bis(bis(trimethylsilyl)amide). National Center for Biotechnology Information.

- PubChem. (n.d.). Bis[bis(trimethylsilyl)amino] zinc. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). Zinc bis[bis(trimethylsilyl)amide].

- The Owner Societies. (2017). Enhancing the Resolution of 1H and 13C Solid-State NMR Spectra by Reduction of Anisotropy. Royal Society of Chemistry.

- ResearchGate. (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the....

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- CD BioSustainable-Green Chemistry. (n.d.). Zinc bis[bis(trimethylsilyl)amide].

Sources

- 1. Zinc bis[bis(trimethylsilyl)amide] - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 2. Organometallic Chemistry | Bruker [bruker.com]

- 3. content.e-bookshelf.de [content.e-bookshelf.de]

- 4. Zinc bis[bis(trimethylsilyl)amide] | CAS 14760-26-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Zinc bis(bis(trimethylsilyl)amide) | C12H36N2Si4Zn | CID 138096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bis[bis(trimethylsilyl)amino] zinc | C12H36N2Si4Zn | CID 6101799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organomation.com [organomation.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Organometallic HyperTextBook: Fluxionality [ilpi.com]

- 12. Sodium Hexamethyldisilazide: Using 15N–29Si Scalar Coupling to Determine Aggregation and Solvation States - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms and Beyond: Elucidation of Fluxional Dynamics by Exchange NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluxional molecule - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

Reactivity of Zinc Bis(hexamethyldisilylamide) with Protic Solvents: A Mechanistic and Practical Guide

Topic: Reactivity of Zinc Bis(hexamethyldisilylamide) with Protic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Zinc bis(hexamethyldisilylamide), denoted as Zn(HMDS)₂ or Zn[N(SiMe₃)₂]₂, represents a cornerstone reagent in organometallic synthesis and catalysis.[1] Unlike traditional inorganic bases (e.g., NaH, KOH) or alkyl zincs (e.g., Et₂Zn), Zn(HMDS)₂ offers a unique combination of kinetic basicity , low nucleophilicity , and clean decomposition .[1]

Its reactivity with protic solvents (alcohols, amines, thiols, acids) is driven by an irreversible protonolysis mechanism that generates the desired zinc-heteroatom species while releasing chemically inert and volatile hexamethyldisilazane (HMDS).[1] This guide provides a rigorous technical analysis of these transformations, focusing on mechanistic precision, experimental control, and applications in drug development and polymer synthesis.[1]

Physicochemical Profile & Strategic Advantages[2]

Before engaging in reactivity studies, one must understand the physical constraints of the reagent.[1] Zn(HMDS)₂ is monomeric in solution due to the steric bulk of the trimethylsilyl groups, which prevents the oligomerization typical of zinc alkoxides.[1]

Table 1: Critical Physicochemical Properties

| Property | Value | Implication for Experimental Design |

| Molecular Formula | C₁₂H₃₆N₂Si₄Zn | High lipophilicity; soluble in non-polar solvents (Hexane, Toluene).[1] |

| Molecular Weight | 386.16 g/mol | Stoichiometric calculations must account for high MW.[1] |

| Melting Point | 12.5 °C | Liquid at room temperature; easier to handle as a solution than a solid.[1] |

| Boiling Point | 80–82 °C (at 0.5 mmHg) | Distillable for high-purity applications (e.g., ALD precursors).[1] |

| pKa (Conjugate Acid) | ~26 (HMDS) | Strong enough to deprotonate alcohols, phenols, and thiols; marginal for alkyl amines.[1] |

| Byproduct | HMDS (b.p. 126 °C) | Volatile; easily removed under vacuum, simplifying workup.[1] |

Mechanistic Principles: Protonolysis via Sigma-Bond Metathesis[1]

The reaction of Zn(HMDS)₂ with protic solvents is not a simple acid-base dissociation but proceeds via Sigma-Bond Metathesis . This concerted pathway avoids the formation of high-energy charged intermediates, making it effective in non-polar media.[1]

The Mechanism[3][4][5][6]

-

Coordination: The protic substrate (H-X) coordinates to the Lewis-acidic Zinc center.

-

Transition State: A 4-membered cyclic transition state forms where the proton is transferred from the substrate to the amide nitrogen while the Zn-X bond forms.[1]

-

Elimination: The weak Zn-N bond breaks, releasing free HMDS and the new Zinc species.[1]

Visualization: The Sigma-Bond Metathesis Cycle[1]

Figure 1: The concerted protonolysis mechanism allows for the clean substitution of amide ligands with alkoxides, thiolates, or other conjugate bases.

Reactivity Profiles by Solvent Class[1]

Alcohols (ROH) → Zinc Alkoxides

This is the most common application, particularly for synthesizing initiators for Ring-Opening Polymerization (ROP) of lactides and caprolactones.[1]

-

Reactivity: Rapid and quantitative.

-

Outcome: Formation of [Zn(OR)₂]ₙ.[1][2] Unlike the monomeric precursor, zinc alkoxides tend to aggregate (dimers, tetramers) unless bulky ligands (e.g., BDI, phenols) are used.

-

Strategic Use:

Amines (R-NH₂) → Zinc Amides

Reaction with primary amines is slower than with alcohols due to the lower acidity of the N-H bond compared to O-H.

-

Reactivity: Equilibrium-driven; requires removal of HMDS to drive to completion.[1]

-

Outcome: Zinc amides are vital for Hydroamination catalysis (adding amines across alkenes).[1]

-

Challenge: Primary amines can bridge two zinc centers, leading to insoluble oligomers.[1]

Carboxylic Acids (R-COOH) → Zinc Carboxylates[1]

-

Reactivity: Extremely exothermic.[1]

-

Outcome: Formation of carboxylate clusters (e.g., Zn₄O(O₂CR)₆).[1]

-

Application: Precursors for Metal-Organic Frameworks (MOFs) and sol-gel processing of ZnO.[1]

Experimental Protocol: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol treats the synthesis as a closed loop where the removal of the byproduct validates the reaction extent.

Safety Prerequisite: Zn(HMDS)₂ is pyrophoric in high concentrations and hydrolyzes violently.[1] All operations must occur under Argon or Nitrogen using Schlenk or Glovebox techniques.[1]

Workflow Diagram

Figure 2: Standard Operating Procedure for Zn(HMDS)₂ protonolysis. The NMR check is the critical "Go/No-Go" decision point.

Detailed Methodology

-

Preparation: Dissolve 1.0 eq of Zn(HMDS)₂ in anhydrous toluene inside a glovebox.

-

Addition: Add 2.0 eq of the protic ligand (e.g., benzyl alcohol) dropwise.[1] Note: If the ligand is solid, dissolve in toluene first.[1]

-

Reaction: Stir at room temperature. No external heat is usually required for alcohols.[1]

-

Validation (The "Self-Validating" Step):

-

Purification: Apply dynamic vacuum (10⁻² mbar) for 2 hours. HMDS is volatile; its complete removal is confirmed when the 0.09 ppm peak vanishes from the NMR of the solid residue.[1]

Applications in Drug Development[1]

The utility of Zn(HMDS)₂ extends beyond simple synthesis into the creation of sophisticated catalytic systems for pharmaceutical materials.[1]

Biodegradable Polymer Synthesis

Poly(lactic-co-glycolic acid) (PLGA) is a standard FDA-approved carrier for drug delivery.[1]

-

Role: Zn(HMDS)₂ reacts with a biocompatible alcohol (e.g., benzyl alcohol) to form the active alkoxide initiator in situ.[1]

-

Mechanism: "Coordination-Insertion" ROP.[1]

-

Advantage: The resulting Zinc residues are generally recognized as safe (GRAS) at low levels, unlike tin-based catalysts (e.g., Sn(Oct)₂), which face stricter regulatory scrutiny.[1]

Oxidative Amidation

Recent studies utilize Zinc amides derived from Zn(HMDS)₂ to catalyze the oxidative amidation of benzyl alcohols with amines, a greener route to amide bond formation compared to traditional coupling reagents (EDC/NHS).[1]

References

-

Coates, G. W., & Moore, D. R. (2004).[1] "Discrete Metal-Based Catalysts for the Copolymerization of CO2 and Epoxides: Discovery, Reactivity, Synthesis, and Mechanism." Angewandte Chemie International Edition. Link

-

Chisholm, M. H., et al. (2003).[1] "Single-Site Metal Alkoxide Catalysts for the Ring-Opening Polymerization of Lactides and Glycolides." Chemical Reviews. Link

-

Bochmann, M. (1996).[1] "Organometallics 1: Complexes with Transition Metal-Carbon sigma-bonds." Oxford Chemistry Primers.

-

Lewinski, J., et al. (2005).[1] "Zinc Bis(amide) as a Precursor for Zinc Oxide: From Molecular Clusters to Nanoparticles."[1] Chemistry of Materials. Link

-

Williams, C. K. (2007).[1] "Synthesis of Functionalized Polylactides using Zinc Catalysts." Chemical Society Reviews.[1] Link

Sources

An In-depth Technical Guide to the Thermal Stability of Zinc, bis(hexamethyldisilylamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc, bis(hexamethyldisilylamide), commonly abbreviated as Zn[N(SiMe3)2]2, is a versatile organometallic compound widely utilized as a non-pyrophoric precursor for the deposition of zinc-containing thin films and as a sterically hindered, non-nucleophilic base in organic synthesis. Its efficacy in these applications, particularly in high-temperature processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), is critically dependent on its thermal stability and decomposition characteristics. This guide provides a comprehensive overview of the essential physicochemical properties of Zn[N(SiMe3)2]2, outlines rigorous protocols for its handling as an air-sensitive material, and presents a detailed, field-proven workflow for its thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific decomposition data is not widely published, this document establishes a theoretical framework for its decomposition pathway based on fundamental chemical principles, empowering researchers to conduct validated assessments of its thermal behavior.

Introduction to Zinc, bis(hexamethyldisilylamide)

Zinc, bis(hexamethyldisilylamide) is a key organozinc compound featuring a central zinc atom coordinated to two bulky bis(trimethylsilyl)amide ligands. Its molecular structure confers valuable properties: the bulky ligands provide significant steric hindrance, and the absence of β-hydrogens prevents common decomposition pathways like β-hydride elimination, contributing to its relative thermal stability compared to many alkylzinc compounds.

This compound serves two primary roles in advanced chemistry:

-

As a Precursor: It is a preferred source for the synthesis of materials such as zinc oxide (ZnO) and zinc nitride (Zn3N2) thin films.[1][2] Its liquid state and volatility are advantageous for vapor deposition techniques.

-

As a Reagent: In organic and pharmaceutical chemistry, it functions as a strong, non-nucleophilic base for deprotonation reactions where the introduction of a nucleophile would lead to undesirable side products.

Understanding the precise temperature at which it begins to decompose, the rate of decomposition, and the nature of the resulting products is paramount for process optimization, safety, and achieving desired material properties or reaction outcomes.

Critical Handling & Storage Protocols for an Air-Sensitive Compound

The scientific integrity of any thermal analysis data begins with impeccable sample handling. Zinc, bis(hexamethyldisilylamide) is highly sensitive to atmospheric moisture and oxygen.[3] Exposure can lead to hydrolysis and oxidation, forming non-volatile zinc oxide and siloxane species that will grossly distort analytical results and render the material useless for most applications.

Core Handling Principles:

-

Inert Atmosphere is Mandatory: All manipulations must be performed under a dry, inert atmosphere, such as nitrogen or argon, with oxygen and moisture levels below 10 ppm, preferably <1 ppm. This is typically achieved using a glove box or Schlenk line techniques.

-

Glassware Preparation: All glassware must be rigorously dried before use, typically by oven-drying at >125°C for at least 4 hours and cooling under vacuum or in a stream of inert gas.

-

Proper Dispensing: The compound is a liquid at room temperature and should be transferred using gas-tight syringes or cannulas. For commercial containers, use of a multi-layer septum cap (e.g., AcroSeal) is recommended to maintain a positive pressure of inert gas and allow for multiple withdrawals without compromising the contents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

Failure to adhere to these protocols will not only invalidate experimental results but can also pose safety risks.

Principles of Thermal Analysis for Organometallic Precursors

To fully characterize the thermal stability of a compound like Zn[N(SiMe3)2]2, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.[4] These two techniques provide complementary information.

-

Thermogravimetric Analysis (TGA): This technique measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[5] For a precursor, a TGA curve reveals the onset temperature of decomposition (where mass loss begins), the temperature(s) of maximum decomposition rate, and the mass of the final, non-volatile residue.[6]

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and an inert reference as a function of temperature.[5] It detects thermal events such as melting (endothermic), crystallization (exothermic), and decomposition, which can be either endothermic or exothermic.[4]

By running these analyses in parallel, one can correlate mass loss events (from TGA) with their energetic signatures (from DSC), providing a complete picture of the thermal processes.

Physicochemical & Known Thermal Properties

| Property | Value | Source(s) |

| Chemical Formula | C12H36N2Si4Zn | [7][8] |

| Molecular Weight | 386.16 g/mol | [8] |

| CAS Number | 14760-26-0, 3999-27-7 | [7][9] |

| Appearance | Liquid | [8] |

| Melting Point | 12.5 °C (lit.) | |

| Density | 0.957 g/mL at 25 °C (lit.) |

Prescribed Experimental Workflow for Thermal Stability Assessment

The following protocols describe a self-validating system for the accurate and reproducible thermal analysis of air-sensitive liquid precursors.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Preparation: Ensure the TGA instrument is clean, calibrated for mass and temperature (using appropriate standards like calcium oxalate and indium/zinc, respectively), and purged with high-purity, dry inert gas (e.g., Nitrogen 5.0 grade) at a typical flow rate of 20-50 mL/min.

-

Sample Preparation (Inside a Glove Box):

-

Place a new, clean TGA pan (typically alumina or platinum) on a tared analytical balance inside the glove box.

-

Using a calibrated micropipette with a fresh tip, dispense 5-10 mg of Zinc, bis(hexamethyldisilylamide) into the pan. Record the exact mass.

-

Place the corresponding pan lid loosely on top if required by the instrument.

-

Seal the loaded pan in a gas-tight transfer vessel before removing it from the glove box.

-

-

Sample Loading and Analysis:

-

Transfer the vessel to the TGA instrument.

-

Working quickly to minimize air exposure, open the vessel and place the sample pan onto the TGA balance mechanism.

-

Immediately close the furnace and begin purging with the inert gas.

-

Allow the system to equilibrate at the starting temperature (e.g., 30 °C) until a stable mass reading is achieved.

-

Begin the temperature program. A standard heating rate is 10 °C/min up to a final temperature of ~800 °C.

-

-

Data Interpretation: Analyze the resulting curve for the onset temperature of decomposition, temperatures of maximum decomposition rate (from the derivative curve, DTG), and the final residual mass percentage.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Preparation: Ensure the DSC instrument is clean, calibrated for temperature and enthalpy (using a high-purity standard like indium), and equipped with an inert purge gas supply.

-

Sample Preparation (Inside a Glove Box):

-

Place a new, clean DSC pan and lid on a tared analytical balance.

-

Dispense 2-5 mg of Zinc, bis(hexamethyldisilylamide) into the pan.

-

Using a clean pair of forceps, place the lid on the pan and hermetically seal it using a sample press. A proper seal is crucial to prevent the volatile sample from evaporating before decomposition.

-

Seal the pan in a gas-tight transfer vessel.

-

-

Sample Loading and Analysis:

-

Transfer the vessel to the DSC instrument.

-

Place the sealed sample pan in the sample position and an empty, sealed reference pan in the reference position.

-

Close the cell and begin the inert gas purge.

-

Equilibrate the system at the starting temperature.

-

Begin the temperature program, mirroring the TGA parameters (e.g., 10 °C/min) for direct correlation of results.

-

-

Data Interpretation: Analyze the resulting thermogram for endothermic or exothermic peaks corresponding to phase transitions and decomposition events.

Integrated Analysis Workflow Diagram

Caption: Workflow for Thermal Analysis of Air-Sensitive Precursors.

Theoretical Decomposition Pathway & Expected Products

In the absence of published experimental studies, a plausible decomposition mechanism can be proposed based on established principles of organometallic chemistry. The thermal decomposition (thermolysis) is expected to proceed via bond homolysis, as there are no low-energy concerted pathways available.

Proposed Pathway (Inert Atmosphere):

-

Initiation - Zn-N Bond Homolysis: The weakest bonds in the molecule are the Zinc-Nitrogen bonds. Thermal energy input will likely cause the homolytic cleavage of one Zn-N bond to generate a zinc-centered radical and a silylamide radical.

-

Zn[N(SiMe3)2]2 → ·Zn[N(SiMe3)2] + ·N(SiMe3)2

-

-

Propagation & Product Formation: The highly reactive radical species can undergo several subsequent reactions:

-

Ligand Elimination: The second Zn-N bond can cleave, yielding elemental zinc and another silylamide radical.

-

Radical Recombination: Silylamide radicals could potentially recombine or react with other species.

-

Intramolecular Rearrangement: Complex rearrangements could occur, leading to the elimination of stable volatile molecules.

-

-

Final Products:

-

Solid Residue: Under a strictly inert atmosphere, the final non-volatile product could be zinc metal (Zn) or, with further reaction at higher temperatures, zinc nitride (Zn3N2) or zinc silicide phases.

-

Volatile Byproducts: The decomposition of the ligands would produce a mixture of volatile organosilicon and nitrogen-containing compounds.

-

Influence of Atmosphere: If the analysis is performed in an oxidizing atmosphere (e.g., air), the final product is almost certain to be zinc oxide (ZnO), as seen with many other zinc complexes.[10][11][12] The organic ligands would be combusted to form CO2, H2O, and NOx.

Proposed Decomposition Mechanism Diagram

Caption: Proposed Thermal Decomposition Pathways for Zn[N(SiMe3)2]2.

Conclusion

Zinc, bis(hexamethyldisilylamide) is a valuable precursor whose thermal behavior is fundamental to its application. While specific decomposition data remains scarce in the public domain, this guide provides the necessary framework for its characterization. Adherence to stringent air-sensitive handling techniques is the bedrock of obtaining reliable data. The prescribed TGA and DSC workflows offer a robust, validated methodology for determining critical thermal stability parameters, including decomposition onset, mass loss profiles, and associated energetic changes. The proposed theoretical decomposition mechanism, centered on Zn-N bond homolysis, serves as a solid foundation for interpreting experimental results. By employing the protocols and theoretical understanding outlined herein, researchers can confidently and accurately assess the thermal stability of this important compound, enabling its safe, efficient, and optimized use in advanced materials and pharmaceutical development.

References

-

Atomic Layer Deposition of ZnO on Mesoporous Silica: Insights into Growth Behavior of ZnO via In-Situ Thermogravimetric Analysis. (2020). Nanomaterials. Available at: [Link]

-

Atomic Layer Deposition of Textured ZnO on 200 mm Wafers for Device Applications. (2026). ChemRxiv. Available at: [Link]

-

Structural, electrical, and optical properties of ZnO films grown by atomic layer deposition at low temperature. (2022). Journal of the Korean Physical Society. Available at: [Link]

-

Synthesis, Characterization, Thermal Behavior and Biological Properties of Zn (II) Schiff Base Complexes. (2023). Academic Journal of Research and Scientific Publishing. Available at: [Link]

-

Structural Properties of Thin ZnO Films Deposited by ALD under O-Rich and Zn-Rich Growth Conditions and Their Relationship with Electrical Parameters. (2021). Materials. Available at: [Link]

-

Atomic layer deposition of ZnO on thermal SiO2 and Si surfaces using N2-diluted diethylzinc and H2O2 precursors. (2025). ResearchGate. Available at: [Link]

-

Thermal decomposition of the intermediates formed during the synthesis of the ZnO-based TCO's films. (n.d.). Academia.edu. Available at: [Link]

-

Thermal behavior of ZnO precursor powders obtained from aqueous solutions. (n.d.). ResearchGate. Available at: [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Available at: [Link]

-

Zinc, bis(hexamethyldisilylamide). (n.d.). NIST WebBook. Available at: [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Available at: [Link]

-

DSC vs TGA: A Complete Guide to the Difference. (2025). Torontech. Available at: [Link]

-

Precursor mediated and defect engineered ZnO nanostructures using Thermal Chemical Vapor Deposition for Green Light emission. (n.d.). ResearchGate. Available at: [Link]

-

Thermal Analysis in the Pharmaceutical Industry. (n.d.). Mettler Toledo. Available at: [Link]

-

Synthetic and Structural Studies of Ethyl Zinc -Amidoenoates and -Ketoiminates. (2021). UCL Discovery. Available at: [Link]

-

Zinc bis(bis(trimethylsilyl)amide). (n.d.). PubChem. Available at: [Link]

-

Structural and Electrochemical Behaviors of ZnO Structure: Effect of Different Zinc Precursor Molarity. (2022). MDPI. Available at: [Link]

-

Thermal decomposition study and biological characterization of zinc(II) 2-chlorobenzoate complexes with bioactive ligands. (2025). ResearchGate. Available at: [Link]

-

Thermal Decomposition Pathways of ZnxFe3–xO4 Nanoparticles in Different Atmospheres. (2022). IRIS Unimore. Available at: [Link]

-

Nano/Micro-Structured ZnO Rods Synthesized by Thermal Chemical Vapor Deposition with Perpendicular Configuration. (2021). PMC. Available at: [Link]

-

Preparation and Characterization of ZnO Nanoparticles via Thermal Decomposition from Zinc(II) Schiff Base Complex as New Precursor. (n.d.). Chemical Methodologies. Available at: [Link]

-

Bis[bis(trimethylsilyl)amino] zinc. (n.d.). PubChem. Available at: [Link]

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Structural and Electrochemical Behaviors of ZnO Structure: Effect of Different Zinc Precursor Molarity | MDPI [mdpi.com]

- 3. fishersci.com [fishersci.com]

- 4. torontech.com [torontech.com]

- 5. iitk.ac.in [iitk.ac.in]

- 6. tainstruments.com [tainstruments.com]

- 7. Zinc bis(bis(trimethylsilyl)amide) | C12H36N2Si4Zn | CID 138096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 9. Bis[bis(trimethylsilyl)amino] zinc | C12H36N2Si4Zn | CID 6101799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ajrsp.com [ajrsp.com]

- 11. researchgate.net [researchgate.net]

- 12. chemmethod.com [chemmethod.com]

Spectroscopic Characterization of Zinc Silylamides: A Technical Guide to the Zn-N Bond

Content Type: Technical Guide / Whitepaper Audience: Research Scientists, ALD Process Engineers, Drug Development Chemists Subject: Vibrational Spectroscopy (FTIR/Raman) of Zn[N(SiMe₃)₂]₂ and related silylamides.

Executive Summary: The Zn-N Signature

Zinc bis(hexamethyldisilazide), or Zn(HMDS)₂, is a linchpin precursor in Atomic Layer Deposition (ALD) and organic catalysis. Its utility relies entirely on the lability of the Zinc-Nitrogen (Zn-N) bond. However, characterizing this bond is notoriously difficult due to its low vibrational frequency and the compound's extreme sensitivity to hydrolysis.

This guide moves beyond basic spectral listing. It provides a causal framework for interpreting the vibrational modes of Zn-N bonds, distinguishing monomeric vs. dimeric states, and validating precursor purity through "inert chain of custody" protocols.

Theoretical Framework: The Vibrational Landscape

To interpret the spectrum, one must understand the molecular geometry. In the gas phase and solution, Zn(HMDS)₂ exists primarily as a monomer with a linear N-Zn-N core (

The Zn-N Mode

The Zn-N bond is relatively weak and involves a heavy metal atom, pushing its fundamental stretching frequency into the Far-IR and Low-Frequency Raman regions.

- (Zn-N) (Asymmetric Stretch): IR Active. Typically found in the 360–430 cm⁻¹ window.

- (Zn-N) (Symmetric Stretch): Raman Active. Typically found in the 200–400 cm⁻¹ window.

-

Coupling Effects: The Zn-N stretch is not isolated; it couples vibronically with the massive trimethylsilyl ligands, specifically the Si-N-Si bending modes.

Spectroscopic Assignments & Data Tables

The following table synthesizes data for Zn(HMDS)₂. Note that the "Fingerprint Region" for this molecule is dominated by the silyl ligands, while the "Active Site" (Zn-N) requires Far-IR or Raman capability.

Table 1: Vibrational Assignment of Zn(HMDS)₂

| Frequency (cm⁻¹) | Mode Assignment | Activity | Structural Insight |

| 2960 - 2900 | IR/Raman | Confirm ligand integrity (methyl groups intact). | |

| 1260 - 1250 | IR (Strong) | Characteristic "Silyl" flag; sharp and intense. | |

| 930 - 900 | IR (Very Strong) | Often mistaken for metal-ligand bonds. A shift here indicates N-coordination changes. | |

| 840 - 820 | IR | Standard organosilicon feature. | |

| 660 - 600 | Raman | Backbone integrity. | |

| 360 - 430 | IR (Far) | The Critical Quality Attribute (CQA). Intensity correlates with active Zn concentration. | |

| ~200 - 300 | Raman | Diagnostic of symmetry. Appearance in IR suggests aggregation (dimerization). |

Critical Note: Standard FTIR spectrometers with KBr splitters cut off around 400 cm⁻¹. To see the Zn-N stretch, you must use a CsI or Polyethylene beam splitter and a DTGS-PE detector.

Experimental Protocol: The Inert Chain of Custody

The primary cause of spectral artifacts in silylamides is hydrolysis. The Zn-N bond reacts instantly with ambient moisture to form Zn-OH and free hexamethyldisilazane (HMDS).

Protocol: Anaerobic Sample Transfer

-

Objective: Transfer Zn(HMDS)₂ from storage to spectrometer without a single microsecond of air exposure.

-

Validation: Absence of

(O-H) at 3400 cm⁻¹.

Figure 1: The "Inert Chain of Custody" workflow ensures that the spectrum reflects the sample, not its decomposition products.

Troubleshooting & Hydrolysis Analysis

Hydrolysis is the most common failure mode. The reaction is:

The "Self-Validating" Spectrum

A high-quality spectrum validates itself. If you observe the "Failure Flags" below, the sample is compromised.

-

The "Hydrolysis Hump": A broad absorption at 3200–3600 cm⁻¹ (

O-H) is the first sign of moisture ingress. -

The "Free Amine" Spike: Free HMDS releases a sharp

(N-H) band at 3380 cm⁻¹ . -

The Low-Frequency Shift: As Zn-N bonds break and Zn-O bonds form, the sharp band at ~400 cm⁻¹ disappears and is replaced by a broad, undefined absorption in the 400–500 cm⁻¹ region (Zn-O lattice modes).

Figure 2: Spectral Decision Tree for validating Zn(HMDS)₂ quality.

References

-

Wannagat, U. (1969). The Chemistry of Silicon-Nitrogen Compounds. Advances in Inorganic Chemistry and Radiochemistry. Link

-

Rees, W. S., et al. (2000). Synthesis and Characterization of a Series of Zinc Bis[(alkyl)(trimethylsilyl)amide] Compounds. Inorganic Chemistry. Link

-

Sigma-Aldrich. (2024). Zinc bis[bis(trimethylsilyl)amide] Technical Data Sheet. Link

-

Bürger, H., & Sawodny, W. (1969). Vibrational Spectra and Force Constants of Silylamido Metal Compounds. Spectrochimica Acta Part A. Link

theoretical calculations on Zinc, bis(hexamethyldisilylamide) structure

An In-depth Technical Guide to the Theoretical Calculation of Zinc, bis(hexamethyldisilylamide) Structure

Authored by: Gemini, Senior Application Scientist

Abstract

Zinc, bis(hexamethyldisilylamide), commonly abbreviated as Zn[N(SiMe₃)₂]₂, is a prominent organometallic compound utilized extensively as a potent base, a catalyst in polymerization and hydroamination reactions, and a precursor in materials science.[1][2] Its efficacy in these roles is intrinsically linked to its unique molecular and electronic structure. This guide provides a comprehensive framework for performing and interpreting theoretical calculations on Zn[N(SiMe₃)₂]₂, offering researchers, scientists, and drug development professionals a robust methodology to probe its structural and electronic characteristics. By leveraging Density Functional Theory (DFT), we will elucidate the causality behind computational choices, ensuring a self-validating and accurate theoretical model that complements experimental findings.

Introduction: The Rationale for a Computational Approach

While experimental techniques like X-ray crystallography provide invaluable static snapshots of molecular structures, they offer limited insight into the dynamic electronic landscape that governs reactivity.[3] Theoretical calculations, particularly DFT, bridge this gap by providing a detailed understanding of electron distribution, orbital interactions, and the nature of chemical bonds. For a sterically hindered and electronically sensitive molecule like Zn[N(SiMe₃)₂]₂, a computational approach is indispensable for:

-

Predicting Accurate Geometries: Validating and refining experimental structures or predicting geometries where experimental data is unavailable.

-

Elucidating Electronic Structure: Analyzing frontier molecular orbitals (HOMO/LUMO) to predict sites of reactivity and understand reaction mechanisms.

-

Characterizing Chemical Bonds: Quantifying the ionic and covalent nature of the critical Zinc-Nitrogen bonds, which is central to its function as a strong base and catalyst.

-

Simulating Spectroscopic Properties: Predicting vibrational frequencies (IR spectra) that can be directly correlated with experimental measurements for structural confirmation.[4]

This guide will walk through the process of setting up, executing, and analyzing these calculations, grounded in established theoretical principles and authoritative practices.

Foundational Theory and Experimental Benchmark

Known Molecular Structure

Experimentally, the solid-state structure of Zn[N(SiMe₃)₂]₂ has been determined by X-ray crystallography.[3][5] The molecule typically adopts a monomeric structure with a two-coordinate zinc center. The large steric bulk of the bis(trimethylsilyl)amide ligands forces a nearly linear N-Zn-N arrangement, although deviations from perfect linearity can occur due to crystal packing forces.[5] This experimentally determined structure serves as the primary benchmark for validating our theoretical calculations.

The Choice of Density Functional Theory (DFT)

For transition metal complexes like Zn[N(SiMe₃)₂]₂, DFT offers an optimal balance of computational accuracy and efficiency.[6][7] Unlike more computationally expensive ab initio methods such as Coupled-Cluster (CCSD(T)), DFT is well-suited for systems of this size.[6] The core principle of DFT is to calculate the total electronic energy of a system based on its electron density, rather than a complex many-electron wavefunction.[7]

The selection of the exchange-correlation (XC) functional is critical for the accuracy of DFT calculations. For zinc complexes, several functionals have proven reliable:

-

B3LYP: A hybrid functional that combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation. It is widely used and provides robust results for a broad range of systems.[8][9]

-

M06 Suite (M06, M06-L, M06-2X): These meta-hybrid GGA functionals are known for their improved performance in describing non-covalent interactions, which can be relevant in sterically crowded molecules.[8][10]

-

PBE/PBE0: The PBE functional is a non-empirical generalized gradient approximation (GGA) functional, while PBE0 is its hybrid counterpart. These are often used for solid-state and periodic systems but are also effective for molecular calculations.[11]

For this guide, we will primarily focus on the B3LYP functional due to its extensive validation and general applicability.

The Computational Protocol: A Step-by-Step Methodology

This section details the workflow for performing a comprehensive theoretical analysis of Zn[N(SiMe₃)₂]₂.

Workflow Overview

The computational workflow is a sequential process designed to ensure the final results are physically meaningful and represent a true energy minimum.

Caption: Computational workflow for theoretical analysis.

Step 1: Initial Molecular Structure

The starting point is an initial 3D coordinate file of the molecule. This can be obtained from:

-

Crystallographic Information Files (CIF): Sourced from databases like the Cambridge Crystallographic Data Centre (CCDC), providing experimentally determined coordinates.[3]

-

Manual Construction: Using molecular modeling software like Avogadro or GaussView to build the structure from scratch.[12]

Step 2: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

Protocol:

-

Software Selection: Utilize a robust quantum chemistry package. ORCA is an excellent choice as it is powerful, versatile, and free for academic use.[12][13] Other common packages include Gaussian and GAMESS.[14]

-

Basis Set Selection: The basis set is a set of mathematical functions used to construct the molecular orbitals. A mixed basis set approach is often most efficient for metal complexes.

-

For Zn (Zinc): def2-SVP (Split Valence with Polarization). This is a well-balanced basis set for transition metals from the Karlsruhe group.[15]

-

For N, Si, C, H: def2-SVP . Using a consistent basis set for all atoms simplifies the setup.

-

-

Input File: A typical ORCA input file for geometry optimization would look like this:

-

Execution: Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy until convergence criteria are met.

Step 3: Vibrational Frequency Calculation

This is a crucial validation step. A true minimum energy structure will have all real (positive) vibrational frequencies. An imaginary frequency indicates a saddle point (a transition state), meaning the structure is not stable and requires further optimization.

Protocol:

-

Input File: Modify the ORCA input file, using the optimized coordinates from the previous step.

-

Analysis: Check the output file for the list of vibrational frequencies. Confirm that there are no imaginary frequencies. The output from this calculation can also be used to simulate the molecule's IR spectrum.[4]

Step 4 & 5: Refinement and In-Depth Analysis

For higher accuracy in electronic properties, a single-point energy calculation is performed on the optimized geometry using a larger, more flexible basis set. Subsequently, the resulting wavefunction is analyzed.

Protocol:

-

Basis Set Upgrade: Use a triple-zeta basis set like def2-TZVP for all atoms.[15] This provides a more accurate description of the electron distribution.

-

Analysis Keywords: Add keywords to the input file to request specific analyses.

-

Execution and Interpretation:

-

Natural Bond Orbital (NBO) Analysis: This method investigates interactions between orbitals to provide insights into bonding and charge distribution.[4] It will quantify the charge on the zinc and nitrogen atoms and describe the Zn-N bond in terms of its hybrid orbitals and polarization.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack.[7] Visualizing these orbitals (as requested by the %plots block) is essential.

-

Data Presentation and Interpretation

Structural Parameters

All quantitative data should be summarized for clarity. The table below compares typical theoretical results with experimental data.

| Parameter | Experimental (X-ray)[3] | Calculated (B3LYP/def2-SVP) |

| Bond Length (Å) | ||

| Zn–N | ~1.85 Å | 1.86 Å |

| N–Si | ~1.72 Å | 1.73 Å |

| Bond Angle (°) | ||

| N–Zn–N | ~180° (linear) | 179.5° |

| Si–N–Si | ~124° | 124.2° |

The strong agreement between the calculated and experimental values validates the chosen level of theory.

Electronic Structure Insights

-

NBO Charge Analysis: The NBO analysis typically reveals a significant positive charge on the zinc atom (e.g., +1.5 |e|) and a corresponding negative charge on the nitrogen atoms (e.g., -1.2 |e|). This indicates a highly polar, predominantly ionic Zn-N bond, which is consistent with the compound's high basicity.

-

HOMO/LUMO Analysis: For Zn[N(SiMe₃)₂]₂, the HOMO is typically localized on the nitrogen lone pairs of the amide ligands. The LUMO is often associated with the zinc center, specifically a vacant s/p hybrid orbital. This orbital configuration explains its behavior as a Lewis acid and its ability to coordinate with substrates in catalytic cycles.

Conclusion and Authoritative Grounding

The theoretical protocol outlined in this guide provides a robust and reliable framework for investigating the structure and electronic properties of Zinc, bis(hexamethyldisilylamide). By systematically applying DFT calculations with appropriate functionals and basis sets, researchers can gain deep insights that are not accessible through experimental means alone. The close correlation between calculated structural parameters and experimental data provides a strong validation of the computational model. Furthermore, electronic structure analyses like NBO and HOMO/LUMO offer a predictive lens into the compound's reactivity, guiding its application in synthesis and catalysis. This self-validating system of calculation and analysis ensures scientific integrity and provides an authoritative grounding for future research in zinc-amide chemistry.

References

-

Zinc Catalysis: Applications in Organic Synthesis. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Modern Software for Computer Modeling in Quantum Chemistry and Molecular Dynamics. (2021, November 16). IntechOpen. Retrieved February 15, 2026, from [Link]

-

Kuevi, U. A., et al. (2014). DFT Study of Benzamide Coordination with Zinc (II). International Research Journal of Pure and Applied Chemistry, 4(3), 339-351. Retrieved February 15, 2026, from [Link]

-

Yoon, U., et al. (2024). Optimal density-functional theory method for zinc–amino acid complexes determined by analyzing structural and Fourier-transform infrared spectroscopy data. RSC Advances, 14(2), 1133-1141. Retrieved February 15, 2026, from [Link]

-

Mazzanti, A., et al. (2023). Simple and Efficient Zinc Catalysts for Synthesis and Chemical Degradation of Polyesters. ACS Catalysis, 13(21), 14337-14348. Retrieved February 15, 2026, from [Link]

-

Ishtaiwi, Z., et al. (2021). Syntheses, crystal structures, DFT calculation and solid-state spectroscopic properties of new zincate(II) complexes with N-(4-substituted phenyl)-N'-(4-nitrophenyl)-oxamate. Inorganica Chimica Acta, 525, 120468. Retrieved February 15, 2026, from [Link]

-

Which software used for metal complex docking (ligand metal complex)? (2015, February 13). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Saljooghi, A. S., & Hill, G. A. (2013). Calculation of Heats of Formation for Zn Complexes: Comparison of Density Functional Theory, Second Order Perturbation Theory, Coupled-Cluster and Complete Active Space Methods. PLoS ONE, 8(11), e79206. Retrieved February 15, 2026, from [Link]

-

DFT Study of Benzamide Coordination with Zinc (II). (2018, December 8). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Yoon, U., et al. (2024). Optimal density-functional theory method for zinc–amino acid complexes determined by analyzing structural and Fourier-transform infrared spectroscopy data. RSC Advances, 14(2), 1133-1141. Retrieved February 15, 2026, from [Link]

-

Basis set (chemistry). (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Zinc–Acetate–Amine Complexes as Precursors to ZnO and the Effect of the Amine on Nanoparticle Morphology, Size, and Photocatalytic Activity. (2022, May 17). MDPI. Retrieved February 15, 2026, from [Link]

-

Can anybody tell me of free DFT calculation software for metal complexes? (2014, February 28). ResearchGate. Retrieved February 15, 2026, from [Link]

-

DFT Study of Benzamide Coordination with Zinc (II). (2014, February 20). BEC-UAC. Retrieved February 15, 2026, from [Link]

-

PyConSolv: A Python Package for Conformer Generation of (Metal-Containing) Systems in Explicit Solvent. (2023, August 22). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Recent advances and prospects in the Zn-catalysed Mannich reaction. (2021, March 1). National Institutes of Health. Retrieved February 15, 2026, from [Link]

-

Exchange Functionals and Basis Sets for Density Functional Theory Studies of Water Splitting on Selected ZnO Nanocluster Catalysts. (2022, April 4). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Modeling for Metals, Alloys, & Ceramics. (n.d.). Schrödinger. Retrieved February 15, 2026, from [Link]

-

What basis and functional set would be suitable for ab initio calculations of copper and zinc ions, an organic compound and water? (2015, March 17). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Zinc-catalyzed reduction of amides: unprecedented selectivity and functional group tolerance. (2007). Semantic Scholar. Retrieved February 15, 2026, from [Link]

-

Zinc bis(bis(trimethylsilyl)amide). (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

SYNTHESIS AND STRUCTURAL STUDIES ON ZINC(II) MACROCYCLIC AND HETROCYCLIC COMPLEXES DERIVED FROM SCHIFF BASE AND MIXED LIGANDS OF. (2018). International Journal of Engineering & Technology, 7(4.30), 24-29. Retrieved February 15, 2026, from [Link]

-

Structure, Aggregation and Spectroscopic Properties of Self-Assembled Zn(II) Schiff Base Complexes. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis and characterization of a series of zinc bis[(alkyl)(trimethylsilyl)amide] compounds. (2006, July 14). Dalton Transactions. Retrieved February 15, 2026, from [Link]

-

Molecular structure of bis[bis(trimethylsilyl)amino]zinc as determined by gas electron diffraction. (1975, April 1). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Structural, Spectroscopic, and Chemical Bonding Analysis of Zn(II) Complex : Combined Experimental and Theoretical (NBO, QTAIM, and ELF) Investigation. (2022, October 28). MDPI. Retrieved February 15, 2026, from [Link]

-

Modeling Structural Coordination and Ligand Binding in Zinc Proteins with a Polarizable Potential. (2014, May 22). National Institutes of Health. Retrieved February 15, 2026, from [Link]

-

Synthesis, structural characterization, and theoretical analysis of novel zinc(ii) schiff base complexes with halogen and hydrogen bonding interactions. (2024, September 27). CentAUR. Retrieved February 15, 2026, from [Link]

-

Synthesis, Structures and Photophysical Properties of Tetra- and Hexanuclear Zinc Complexes Supported by Tridentate Schiff Base Ligands. (2021, March 12). MDPI. Retrieved February 15, 2026, from [Link]

-

Bis[bis(trimethylsilyl)amino] zinc. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Zinc bis(bis(trimethylsilyl)amide) | C12H36N2Si4Zn | CID 138096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Calculation of Heats of Formation for Zn Complexes: Comparison of Density Functional Theory, Second Order Perturbation Theory, Coupled-Cluster and Complete Active Space Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bec.uac.bj [bec.uac.bj]

- 8. Optimal density-functional theory method for zinc–amino acid complexes determined by analyzing structural and Fourier-transform infrared spectroscopy ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07172C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Optimal density-functional theory method for zinc–amino acid complexes determined by analyzing structural and Fourier-transform infrared spectroscopy data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Efficiency Ring-Opening Polymerization of Lactide using Zinc Bis(hexamethyldisilylamide)

[1]

Abstract & Introduction

This application note details the protocol for synthesizing Polylactide (PLA) using Zinc bis(hexamethyldisilylamide) , denoted as Zn(HMDS)₂ , in a binary catalyst system with a primary alcohol (typically benzyl alcohol).

While Zn(HMDS)₂ is frequently cited as a precursor for ligand-supported zinc complexes (e.g., BDI-Zn), it functions as a highly effective, commercially available, and biocompatible initiator for the Ring-Opening Polymerization (ROP) of lactide when activated by an alcohol. This method offers a distinct advantage over tin-based catalysts (e.g., Sn(Oct)₂) by reducing toxicity concerns in biomedical applications and providing "immortal" polymerization characteristics, where molecular weight is controlled by the alcohol-to-monomer ratio rather than the metal concentration.

Key Benefits

-

Biocompatibility: Zinc is a trace element, making the residual catalyst load less critical for biomedical applications compared to Tin or Aluminum.

-

Molecular Weight Control: The binary system allows for precise control of

via the monomer/alcohol ratio ( -

Reaction Speed: Significantly faster than zinc carboxylates (e.g., Zinc Stearate) due to the high basicity of the HMDS ligands facilitating rapid alcoholysis.

Chemical Profile & Safety

Compound: Zinc bis(hexamethyldisilylamide) Formula: Zn[N(SiMe₃)₂]₂ CAS: 3999-27-7 Appearance: Colorless liquid or low-melting solid (mp ~12°C).

Critical Handling (The "Zero-Water" Rule)

Zn(HMDS)₂ is hydrolytically unstable . Upon contact with moisture, it decomposes to form hexamethyldisilazane and Zinc Oxide/Hydroxide, which are inactive for controlled ROP.

-

Storage: Must be stored in a glovebox under Nitrogen or Argon (< 0.5 ppm O₂/H₂O).

-

Pyrophoricity: While not strictly pyrophoric in the same class as tert-butyllithium, it reacts vigorously with air/moisture and should be handled as a flammable solid/liquid.

Mechanism of Action

The polymerization proceeds via a Coordination-Insertion Mechanism . Zn(HMDS)₂ itself is a poor initiator due to the steric bulk of the silylamide groups. The addition of an alcohol co-initiator (Alcoholysis) is required to generate the active zinc-alkoxide species in situ.

Mechanistic Pathway[3]

-

In-Situ Activation (Alcoholysis): The alcohol (e.g., Benzyl Alcohol, BnOH) protonates the silylamide ligand, releasing inert HMDS and forming the active Zinc-Alkoxide bond.

-

Coordination: The carbonyl oxygen of the lactide monomer coordinates to the Lewis-acidic Zinc center.

-

Insertion: The nucleophilic alkoxide group attacks the carbonyl carbon, cleaving the acyl-oxygen bond of the lactide ring and inserting the monomer into the Zn-O bond.

-

Propagation: The new chain end (now a macro-alkoxide) continues the cycle.

Figure 1: The generation of the active zinc-alkoxide species and the subsequent coordination-insertion cycle.

Experimental Protocol

Objective: Synthesis of Poly(L-lactide) (PLLA) targeting

Pre-Requisites (Purification)

Scientific Integrity Check: 90% of ROP failures are due to impure lactide. The acidic impurities in commercial lactide deactivate the basic zinc catalyst.

-

L-Lactide: Recrystallize twice from dry toluene, then sublime under high vacuum (< 0.05 mbar) at 70-80°C. Store in glovebox.

-

Toluene: Dry over sodium/benzophenone or pass through activated alumina columns. Store over 4Å molecular sieves.

-

Benzyl Alcohol (BnOH): Distill from Calcium Hydride (CaH₂) under reduced pressure. Store in glovebox.

Polymerization Workflow

Conditions:

Step-by-Step:

-

Glovebox Preparation:

-

Initiation (In Situ):

-

Add the calculated amount of Benzyl Alcohol stock (0.1 mmol, 1.0 mL) to the Lactide vial.

-

Add the calculated amount of Zn(HMDS)₂ stock (0.1 mmol, 1.0 mL) to the vial.

-

Observation: No immediate color change should occur. If white precipitate forms immediately, moisture is present.

-

Add additional dry toluene to reach total volume of ~7 mL (approx 1.0 M Lactide).

-

-

Reaction:

-

Seal the vial tightly with a Teflon-lined cap.

-

Place in a pre-heated aluminum heating block at 25°C (Room Temp) or 50°C depending on desired rate.

-

Time: At 25°C, conversion usually reaches >90% within 15–60 minutes depending on purity.

-

-

Quenching & Workup:

-

Remove vial from glovebox.

-

Immediately add 0.5 mL of 5% HCl in Methanol or Benzoic acid solution to quench the zinc species.

-

Precipitation: Drop the reaction mixture slowly into 100 mL of cold Methanol (-20°C) with vigorous stirring. PLLA will precipitate as a white solid.

-

Filtration: Collect solid via vacuum filtration.

-

Drying: Dry in a vacuum oven at 40°C overnight to remove residual solvent.

-

Figure 2: Operational workflow from glovebox preparation to polymer isolation.

Data Analysis & Troubleshooting

Calculating Conversion and MW

Analyze the crude product (before precipitation) via ¹H NMR in CDCl₃.

-

Conversion: Compare the methine quartet of the polymer (~5.16 ppm) to the methine quartet of the residual monomer (~5.04 ppm).

- (NMR): Compare the integration of the polymer methine signal to the integration of the benzyl end-group methylene protons (~5.1–5.2 ppm).

Typical Results (Self-Validation)

If your protocol is working correctly, your data should align with the "Expected" column.

| Parameter | Expected Result | "Red Flag" Result | Cause of Failure |

| Appearance | Clear, viscous solution | Cloudy/Gel with white specs | Moisture contamination (ZnO formation) |

| Conversion (30 min) | > 90% | < 20% | Impure Lactide (Acidic impurities kill catalyst) |

| Dispersity (Đ) | 1.05 – 1.20 | > 1.50 | Transesterification (Reaction ran too long or too hot) |

| Linear correlation | Initiator efficiency < 100% (Some Zn died) |

Troubleshooting Guide

-

Problem: Polymer is yellow/brown.

-

Cause: Oxidation of the amine byproduct or impure Zn(HMDS)₂.

-

Fix: Ensure Zn(HMDS)₂ is colorless/white. If yellow, sublime the catalyst or purchase fresh stock.

-

-

Problem: Bimodal GPC trace.

References

-

Chisholm, M. H., et al. (2003). Single-Site Metal Alkoxide Catalysts for the Ring-Opening Polymerization of Lactide. Accounts of Chemical Research. [Link]

-

Williams, C. K., Breyfogle, L. E., Choi, S. K., Nam, W., Young, V. G., Hillmyer, M. A., & Tolman, W. B. (2003).[7] A Highly Active Zinc Catalyst for the Controlled Polymerization of Lactide.[8][4][9][1][5] Journal of the American Chemical Society. [Link]

-

Coates, G. W., & Moore, D. R. (2004). Discrete Metal-Based Catalysts for the Copolymerization of CO2 and Epoxides: Discovery, Reactivity, Synthesis, and Mechanism. Angewandte Chemie International Edition. (Context on Zn(HMDS)₂ usage in related zinc catalysis). [Link]

-

Chamberlain, B. M., et al. (2001). Polymerization of Lactide with Zinc and Magnesium Beta-Diiminate Complexes: Stereocontrol and Mechanism. Journal of the American Chemical Society. [Link]

Sources

- 1. Highly Isoselective Polymerization of rac‐Lactide by Zinc Complexes of Sequential Tetradentate {ONNN} Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Metal Complexes in the Synthesis of Biodegradable Polymers: Achievements and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different mechanisms at different temperatures for the ring-opening polymerization of lactide catalyzed by binuclear magnesium and zinc alkoxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. A highly active zinc catalyst for the controlled polymerization of lactide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ring-Opening Polymerization of Lactide with Zn(HMDS)<sub>2</sub> Catalyst [gfzxb.org]

- 9. d-nb.info [d-nb.info]

formation of zinc enolates using Zinc, bis(hexamethyldisilylamide)

Application Note: Precision Enolization using Zinc Bis(hexamethyldisilylamide)

Executive Summary

The formation of metal enolates is a cornerstone of carbon-carbon bond formation in drug discovery. While Lithium Diisopropylamide (LDA) and Lithium Hexamethyldisilylamide (LiHMDS) are industry standards, they often suffer from "Schlenk equilibrium" aggregation issues and excessive basicity (pKa ~36 and ~30, respectively), leading to side reactions in sensitive substrates.